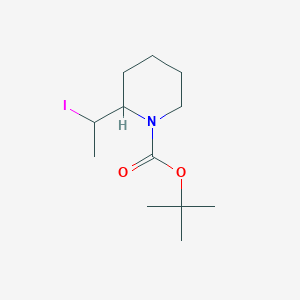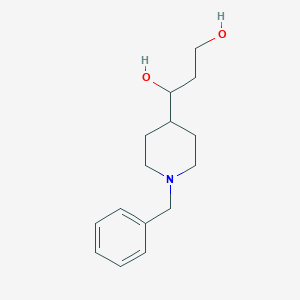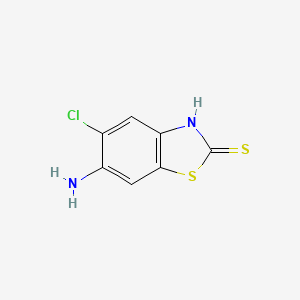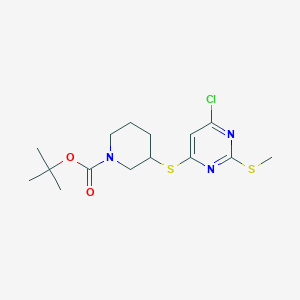![molecular formula C13H20 B13956570 2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane CAS No. 507227-53-4](/img/structure/B13956570.png)
2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure. This compound is part of a broader class of tricyclo[3.3.1.1~3,7~]decane derivatives, which are known for their rigid, cage-like configurations. These structures are often found in various natural products and have significant implications in synthetic chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, including key reactions such as the Diels-Alder reaction and Conia-ene reaction. The process begins with the formation of bicyclo[2.2.2]octane, followed by the Conia-ene reaction to form a five-membered ring, ultimately leading to the tricyclo[3.3.1.1~3,7~]decane framework .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and low yield of the synthetic routes. advancements in synthetic methodologies, such as SmI2-mediated reductive cyclization and light-initiated radical addition–fragmentation reactions, have improved the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials due to its rigid structure and stability.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in inflammation and cancer .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: The parent compound with a similar tricyclic structure.
2-Ethyltricyclo[3.3.1.1~3,7~]decane: A derivative with an ethyl group instead of a cyclopropyl group.
2-Nitrotricyclo[3.3.1.1~3,7~]decane: A derivative with a nitro group.
Uniqueness
2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential biological activity compared to its analogs .
Propiedades
Número CAS |
507227-53-4 |
|---|---|
Fórmula molecular |
C13H20 |
Peso molecular |
176.30 g/mol |
Nombre IUPAC |
2-cyclopropyladamantane |
InChI |
InChI=1S/C13H20/c1-2-10(1)13-11-4-8-3-9(6-11)7-12(13)5-8/h8-13H,1-7H2 |
Clave InChI |
WRRMICVMSYPMJY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2C3CC4CC(C3)CC2C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


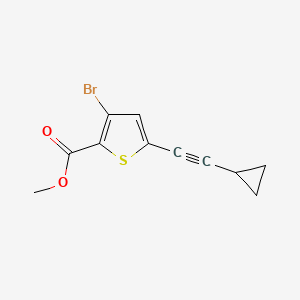
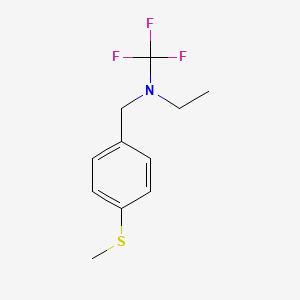



![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)



